Fmoc-d-trp-opfp
Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester, commonly known as Fmoc-D-Trp-OPfp, is a chemical compound used primarily in peptide synthesis. It is a derivative of D-tryptophan, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions .
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, allowing for the sequential addition of amino acids.
Drug Development: Peptides synthesized using this compound are used in the development of new pharmaceuticals, including peptide-based drugs.
Biological Studies: It is used to create peptides for studying protein-protein interactions, enzyme functions, and other biological processes.
Material Science: Peptides synthesized with this compound are used in the development of novel materials, such as hydrogels for biomedical applications.
Mechanism of Action
Target of Action
Fmoc-D-Trp-OPfp is primarily used as an amino acid protecting group in organic synthesis . It is often used in the synthesis of peptides or proteins with complex structures .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a protecting group, this compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (spps) . It protects the amine group during the synthesis process and is removed under basic conditions without disturbing the acid-labile linker between the peptide and the resin .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides or proteins with complex structures . By protecting the amine group during synthesis, it allows for the creation of these complex structures without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Safety and Hazards
Future Directions
Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They have potential applications in diverse areas such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Trp-OPfp plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of amide bonds in the presence of a base . The Fmoc group in this compound is rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. It is involved in the formation of amide bonds, a crucial step in peptide chain elongation . The Fmoc group serves as a protecting group for the amino acid, preventing unwanted side reactions during synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this pathway, particularly those involved in the formation of amide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester typically involves the following steps:
Preparation of Fmoc-D-tryptophan: This is achieved by reacting D-tryptophan with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Pentafluorophenyl Ester: The Fmoc-D-tryptophan is then reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods
In industrial settings, the production of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or diethylamine.
Coupling Reactions: The pentafluorophenyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Dicyclohexylcarbodiimide (DCC) and pentafluorophenol are used for ester formation.
Major Products
The primary products of these reactions are peptides with the desired sequence, where the Fmoc group has been removed, and the amino acids are linked via peptide bonds .
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp-OPfp): Similar to Fmoc-D-Trp-OPfp but with the L-tryptophan isomer.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tryptophan tert-butyl ester (Fmoc-L-Trp-OtBu): Uses a tert-butyl ester instead of a pentafluorophenyl ester.
Uniqueness
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan pentafluorophenyl ester is unique due to its use of the D-isomer of tryptophan, which can impart different biological properties compared to the L-isomer. Additionally, the pentafluorophenyl ester group provides enhanced reactivity in peptide coupling reactions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGTAYCHANVFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403884 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136554-94-4 | |
Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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